An In-depth Technical Guide to 4-Methylumbelliferyl-β-D-lactoside
An In-depth Technical Guide to 4-Methylumbelliferyl-β-D-lactoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylumbelliferyl-β-D-lactoside (MUL) is a fluorogenic substrate widely utilized for the sensitive detection of β-galactosidase activity. This synthetic compound is invaluable in various research and diagnostic applications, including the study of enzyme kinetics, reporter gene assays in molecular biology, and the detection of microbial contamination in the food and pharmaceutical industries. Upon enzymatic cleavage by β-galactosidase, MUL releases the highly fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity. This guide provides a comprehensive overview of the core properties, experimental protocols, and underlying mechanisms of 4-Methylumbelliferyl-β-D-lactoside.
Physicochemical and Spectral Properties
4-Methylumbelliferyl-β-D-lactoside is a solid, water-soluble compound. Its utility as a fluorogenic substrate is derived from the spectral properties of its hydrolysis product, 4-methylumbelliferone (4-MU). The key quantitative data for MUL and its fluorescent product are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₈O₁₃ | [1][2][3] |
| Molecular Weight | 500.45 g/mol | [1][2] |
| CAS Number | 84325-23-5 | [1][2][3] |
| Appearance | White to Off-White Solid | [4] |
| Solubility | Soluble in water with heating. Also soluble in DMF.[4] Water solubility has been reported as 9.80-10.20 mg/mL.[4] | |
| Storage Temperature | -20°C | [4][5][6] |
| Excitation Wavelength (of 4-MU) | ~365-385 nm | [2] |
| Emission Wavelength (of 4-MU) | ~445-502 nm | [2] |
Enzymatic Reaction and Detection Principle
The core application of 4-Methylumbelliferyl-β-D-lactoside lies in its specific hydrolysis by the enzyme β-galactosidase. This reaction breaks the glycosidic bond, releasing galactose and the fluorophore 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is pH-dependent and is significantly enhanced at alkaline pH. The enzymatic reaction allows for the highly sensitive quantification of β-galactosidase activity.
Figure 1: Enzymatic cleavage of 4-Methylumbelliferyl-β-D-lactoside.
Experimental Protocols
The following is a generalized protocol for a β-galactosidase assay using 4-Methylumbelliferyl-β-D-lactoside in cell lysates. This protocol may require optimization depending on the specific experimental conditions and the source of the enzyme.
Materials:
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4-Methylumbelliferyl-β-D-lactoside (MUL)
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Cell lysis buffer (e.g., 25 mM Tris-HCl, pH 7.5, 125 mM NaCl, 2 mM MgCl₂, 12 mM 2-mercaptoethanol)
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Reaction buffer (e.g., Phosphate buffer, pH 7.3)
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Stop buffer (e.g., 0.2 M Sodium Carbonate or 0.2 M Glycine-NaOH, pH >10)
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Microplate reader with fluorescence detection capabilities (Excitation: ~365 nm, Emission: ~450 nm)
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96-well black opaque microplates
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Standard solution of 4-methylumbelliferone (for calibration curve)
Procedure:
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Preparation of Reagents:
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Prepare a stock solution of MUL in a suitable solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
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Prepare the reaction buffer and stop buffer.
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Prepare a series of dilutions of 4-methylumbelliferone in the reaction buffer mixed with the stop buffer to generate a standard curve.
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-
Cell Lysis:
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Harvest cells and wash with PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Lyse the cells using a suitable method (e.g., freeze-thaw cycles, sonication).
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Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Enzymatic Reaction:
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Add a small volume of the cell lysate (e.g., 10-50 µL) to the wells of a 96-well plate.
-
Prepare a reaction cocktail containing the reaction buffer and MUL at the desired final concentration (e.g., 0.3 mM).[7]
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Initiate the reaction by adding the reaction cocktail to each well containing the cell lysate.
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Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Termination and Measurement:
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Stop the reaction by adding a volume of the stop buffer to each well. The alkaline pH of the stop buffer enhances the fluorescence of the 4-MU product.
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Measure the fluorescence in a microplate reader at an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.
-
-
Data Analysis:
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Subtract the fluorescence of a blank control (containing lysis buffer instead of cell lysate).
-
Use the standard curve generated from the 4-methylumbelliferone dilutions to convert the fluorescence readings into the molar amount of product formed.
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Calculate the β-galactosidase activity, typically expressed as units of activity per milligram of total protein.
-
Figure 2: Generalized experimental workflow for a β-galactosidase assay.
Applications
The high sensitivity and specificity of the 4-Methylumbelliferyl-β-D-lactoside-based assay make it suitable for a wide range of applications:
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Reporter Gene Assays: In molecular biology, the lacZ gene, which encodes β-galactosidase, is a commonly used reporter gene. The activity of this enzyme, and therefore the expression of the gene of interest, can be sensitively quantified using MUL.
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Enzyme Kinetics: This substrate is used to study the kinetic properties of β-galactosidase, including Michaelis-Menten kinetics (Kₘ and Vₘₐₓ) and inhibitor screening.
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Microbiology: It is employed for the rapid and sensitive detection of coliform bacteria, which are indicators of fecal contamination in water and food samples. Many coliforms express β-galactosidase.
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Drug Discovery: In high-throughput screening, MUL can be used to identify compounds that modulate the activity of β-galactosidase or pathways involving this enzyme.
Conclusion
4-Methylumbelliferyl-β-D-lactoside is a robust and sensitive tool for the quantification of β-galactosidase activity. Its favorable physicochemical and spectral properties, coupled with straightforward assay protocols, have established it as a staple in research and diagnostic laboratories. This guide provides the foundational knowledge for the effective utilization of this important fluorogenic substrate.
References
- 1. 4-Methylumbelliferyl beta-D-lactoside | 84325-23-5 | EM06840 [biosynth.com]
- 2. shop.imcstips.com [shop.imcstips.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. 4-METHYLUMBELLIFERYL-BETA-D-LACTOSIDE | 84325-23-5 [m.chemicalbook.com]
- 5. 4-Methylumbelliferyl beta-D-lactoside, 100 mg, CAS No. 84325-23-5 | Fluorogenic substrates | Substrates | Enzymes & Substrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]
- 6. 4-Methylumbelliferyl beta-D-lactoside, 50 mg, CAS No. 84325-23-5 | Fluorogenic substrates | Substrates | Enzymes & Substrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 7. Protocol for b-Galactosidase [thelabrat.com]
